![molecular formula C15H11ClN2O B5858107 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5858107.png)
3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone
Overview
Description
3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the family of quinazolinone derivatives. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Corrosion Inhibition
3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone derivatives have been found effective as corrosion inhibitors for mild steel in acidic environments. Research by Errahmany et al. (2020) on novel quinazolinone derivatives, including 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one (QZ-CH3), indicates their significant inhibition efficiency against mild steel corrosion in 1.0 M HCl, with efficiencies increasing with concentration. The study utilized electrochemical methods, surface analysis, and UV–visible spectrometry, supported by Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations (Errahmany et al., 2020).
Biological Activities
Quinazolinone rings, including derivatives like 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, are reported to possess various biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Osarodion (2023) synthesized a compound related to 4(3H)-quinazolinone and demonstrated its significant analgesic activity in vitro (Osarodion, 2023).
Photochemical Behavior
The photochemical behavior of 4(3H)-quinazolinone derivatives has been studied, highlighting their potential in chemical synthesis. Kaneko et al. (1986) investigated the photoaddition of such derivatives to olefins, revealing unique photochemical reactions dependent on substituents (Kaneko et al., 1986).
Anticonvulsant Activity
Some 4(3H)-quinazolinones structurally related to 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone have shown promising anticonvulsant activity. Wolfe et al. (1990) synthesized and evaluated a series of these compounds, identifying specific derivatives with significant protection against seizures and low neurotoxicity (Wolfe et al., 1990).
Hypolipidemic Activities
Quinazolinones, including variants of the 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, have shown potential in treating hyperlipidemia. Kurogi et al. (1996) synthesized novel quinazoline and quinazolinone derivatives, finding them effective in lowering triglyceride and total cholesterol levels (Kurogi et al., 1996).
Synthesis Techniques
Recent advances in the synthesis of 4(3H)-quinazolinones, including 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, have been documented, outlining new routes and strategies for producing these compounds with broad applications (He et al., 2014).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-11(8-13(10)16)18-9-17-14-5-3-2-4-12(14)15(18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQXWJPTIAZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methylphenyl)quinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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